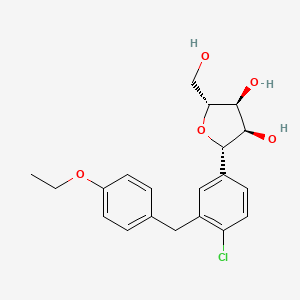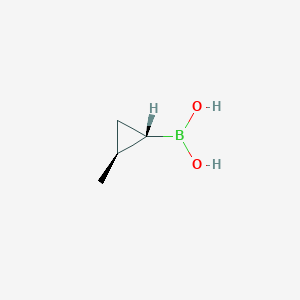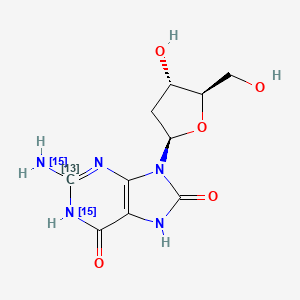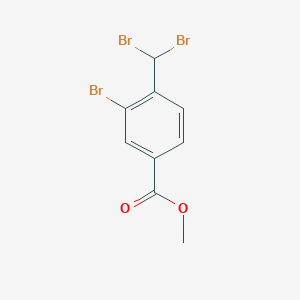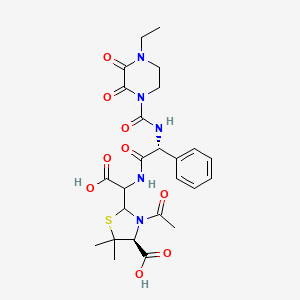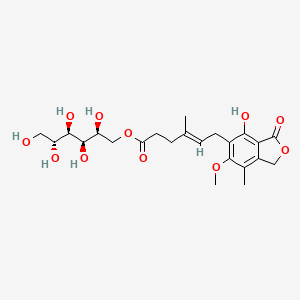
(2S,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 9-OxoOTrE typically involves the oxidation of linoleic acid. One common method is through the action of lipoxygenases, which catalyze the formation of hydroperoxides from linoleic acid. These hydroperoxides can then be further oxidized to form 9-OxoOTrE . Industrial production methods may involve similar enzymatic processes or chemical oxidation techniques, ensuring high purity and yield .
Analyse Des Réactions Chimiques
9-OxoOTrE undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other oxo fatty acids.
Reduction: Reduction reactions can convert it back to its hydroxy derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
9-OxoOTrE has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study oxidation and reduction reactions of fatty acids.
Medicine: Its antimicrobial properties make it a potential candidate for developing new antimicrobial agents.
Industry: It is used in the formulation of various biochemical assays and as a standard in lipid research.
Mécanisme D'action
The mechanism of action of 9-OxoOTrE involves its interaction with specific receptors that regulate transcription factors and downstream genes responsible for plant defenses and growth adjustments. It mimics natural oxylipins, modulating gene expression related to stress and developmental pathways in plants . Additionally, its electrophilic nature contributes to its antimicrobial activity by interacting with microbial cell components .
Comparaison Avec Des Composés Similaires
9-OxoOTrE is unique among oxo fatty acids due to its specific structure and biological activities. Similar compounds include:
9-Hydroxy-10E,12Z,15Z-octadecatrienoic acid: A hydroxy derivative with different biological activities.
13-Oxo-9Z,11E,15Z-octadecatrienoic acid: Another oxo fatty acid with distinct properties and applications.
These compounds share structural similarities but differ in their specific functional groups and biological roles, highlighting the uniqueness of 9-OxoOTrE.
Propriétés
Formule moléculaire |
C23H32O11 |
|---|---|
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
InChI |
InChI=1S/C23H32O11/c1-11(5-7-17(27)33-10-16(26)21(30)20(29)15(25)8-24)4-6-13-19(28)18-14(9-34-23(18)31)12(2)22(13)32-3/h4,15-16,20-21,24-26,28-30H,5-10H2,1-3H3/b11-4+/t15-,16+,20-,21-/m1/s1 |
Clé InChI |
SNAAPQUXFQWEQT-XZCIPBQZSA-N |
SMILES isomérique |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
SMILES canonique |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCC(C(C(C(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


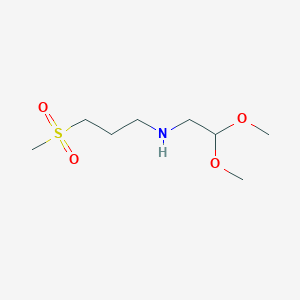
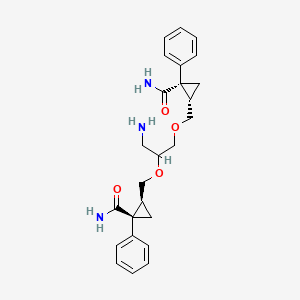



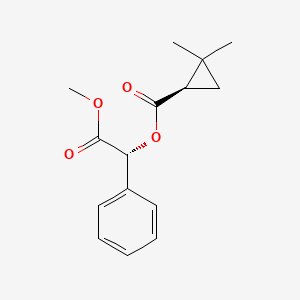
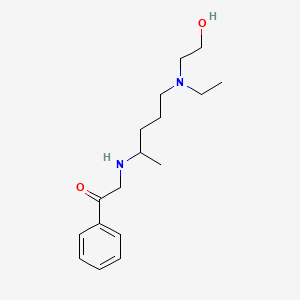

![2-Hydroxyamino-3,4-dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B13850478.png)
